molecular formula C7H10ClN3O2 B2576056 Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate CAS No. 1823967-22-1

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2576056
CAS No.: 1823967-22-1
M. Wt: 203.63
InChI Key: UBOZJUKHUFOJFR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate with a suitable nucleophile. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles.

    Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.

    Hydrolysis: The major product is 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate involves the inhibition of specific enzymes. In the case of its use as a fungicide, it inhibits sterol demethylation, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the death of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

IUPAC Name

ethyl 2-(3-chloro-1,2,4-triazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOZJUKHUFOJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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